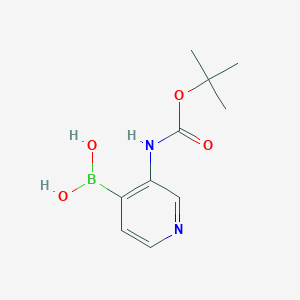

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .Applications De Recherche Scientifique

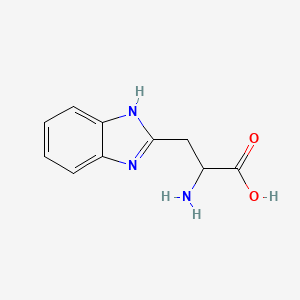

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides . The tert-butyloxycarbonyl (Boc) group is a protective group used in peptide synthesis. It protects the amino group, preventing it from reacting during the synthesis process. Once the synthesis is complete, the Boc group can be removed to reveal the amino group .

Ionic Liquid Applications

The compound is used in the creation of amino acid ionic liquids (AAILs) . These ionic liquids have multiple applications in organic synthesis due to their unique properties such as low volatility, high thermal stability, and excellent solvation ability .

Cross-Coupling Reactions

The compound is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .

Synthesis of Novel Room-Temperature Ionic Liquids

The compound is used in the synthesis of novel room-temperature ionic liquids . These ionic liquids have a wide range of applications in various fields, including catalysis, electrochemistry, and materials science .

Electrophilic Trapping of Arylmetal Intermediates

The compound can be used in electrophilic trapping of arylmetal intermediates with borate esters . This is a key step in many synthetic processes, including the synthesis of complex organic molecules .

Recyclability in Model Reactions

The compound has been shown to be recyclable in model reactions . This property is highly desirable in green chemistry, as it reduces waste and improves the efficiency of chemical processes .

Mécanisme D'action

Target of Action

Boc-3-Aminopyridine-4-boronic acid, also known as (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by Boc-3-Aminopyridine-4-boronic acid . This reaction is widely applied in synthetic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the creation of a variety of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which may impact its bioavailability in a laboratory setting.

Result of Action

The primary result of the action of Boc-3-Aminopyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of Boc-3-Aminopyridine-4-boronic acid are influenced by several environmental factors. The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound is generally environmentally benign .

Propriétés

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDJGFRQZHXGDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572046 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid | |

CAS RN |

227473-82-7 |

Source

|

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)